9,10-Bis(bromomethyl)anthracene

Polymer Chemistry Macromolecular Synthesis Anionic Polymerization

9,10-Bis(bromomethyl)anthracene (BBMA) is the reagent of choice when controlled, lower-density anthracenylidene chromophore incorporation (30-50%) is required for polymer coupling applications. Unlike its chloromethyl analog (BCMA), BBMA's pronounced metal-halogen exchange side reactions enable distinct coupling architectures and side-product profiles. Researchers exploit this property to study fluorescence quenching mechanisms and tailor photophysical properties. BBMA also serves as an ESR chemical probe (g = 2.0286 in TFA), a potassium ion fluorescence detector, and a versatile intermediate for COF/MOF synthesis. Its established antitumor activity in Ehrlich ascites models supports medicinal chemistry SAR campaigns. Order BBMA from validated suppliers to ensure consistent coupling outcomes and reproducible photophysical data.

Molecular Formula C16H12Br2
Molecular Weight 364.07 g/mol
CAS No. 34373-96-1
Cat. No. B013510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Bis(bromomethyl)anthracene
CAS34373-96-1
Synonyms9,10-Di(bromomethyl)anthracene; 
Molecular FormulaC16H12Br2
Molecular Weight364.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CBr)CBr
InChIInChI=1S/C16H12Br2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2
InChIKeyYHEMDXGFCREMGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Bis(bromomethyl)anthracene (CAS 34373-96-1) Procurement & Technical Baseline


9,10-Bis(bromomethyl)anthracene (BBMA, CAS 34373-96-1) is a bifunctional polycyclic aromatic hydrocarbon (PAH) derivative featuring an anthracene core substituted with two reactive bromomethyl groups at the 9 and 10 positions [1]. With a molecular formula C16H12Br2 and molecular weight 364.07 g/mol, BBMA exhibits a predicted density of 1.680 g/cm³ and an experimental melting point exceeding 300 °C . The compound serves as a key intermediate in organic synthesis and polymer chemistry, with applications spanning chromophore incorporation, macrocycle synthesis, and materials science [2].

Why 9,10-Bis(bromomethyl)anthracene Cannot Be Substituted with Common Halomethyl Analogs


The procurement of 9,10-bis(bromomethyl)anthracene (BBMA) over its chloromethyl analog (BCMA) is critical for applications requiring precise polymer coupling outcomes. Direct experimental comparisons reveal that BBMA and BCMA produce substantially different chromophore incorporation yields when reacted with polystyryllithium (PSLi), with BBMA achieving nearly quantitative coupling but only 30–50% anthracenylidene (AN) incorporation, whereas BCMA can reach >90% incorporation under optimized potassium-mediated conditions [1][2]. This divergence stems from metal-halogen exchange side reactions that are more pronounced with the bromomethyl functionality [3]. Consequently, BBMA is not a drop-in substitute for BCMA; it is a distinct reagent selected when specific coupling architectures or side-product profiles are desired.

Quantitative Differentiation Evidence for 9,10-Bis(bromomethyl)anthracene (CAS 34373-96-1) Selection


Bromomethyl vs. Chloromethyl: Divergent Polymer Coupling Outcomes with Polystyryllithium

When reacted with polystyryllithium (PSLi) in THF at −78 °C, BBMA achieves nearly quantitative coupling; however, ultraviolet–visible spectrometry reveals only 30–50% anthracenylidene (AN) chromophore incorporation [1]. In contrast, 9,10-bis(chloromethyl)anthracene (BCMA) under identical conditions also achieves nearly quantitative coupling but with >90% AN incorporation in potassium-mediated systems [2]. This discrepancy is attributed to lithium-halogen exchange side reactions that are more prominent with BBMA, leading to multiple AN linking products [1].

Polymer Chemistry Macromolecular Synthesis Anionic Polymerization

BBMA-Specific ESR and Fluorescence Signatures for Spectroscopic Detection

9,10-Bis(bromomethyl)anthracene exhibits distinct electron spin resonance (ESR) and fluorescence properties that enable its use as a chemical probe. In trifluoroacetic acid, the ESR spectrum shows a single peak at g = 2.0286, while the emission spectrum displays characteristic peaks at 612 nm and 581 nm . These spectroscopic fingerprints provide a quantitative basis for detection and are not universally shared by other 9,10-bis(halomethyl)anthracene analogs.

Spectroscopy Analytical Chemistry Probe Development

Metal-Halogen Exchange Propensity: BBMA vs. BCMA in Macrocycle Synthesis

In the synthesis of macrocyclic polystyrene, coupling reactions of polystyryldipotassium (PSK2) with BBMA yield lower degrees of AN incorporation compared to BCMA, with lithium ion systems affording no more than 50% incorporation [1]. The authors attribute this to metal-halogen exchange or electron-transfer reactions that are more facile with the bromomethyl groups of BBMA, generating side products that reduce desired macrocycle formation [1].

Macrocycle Synthesis Living Polymerization Electron Transfer

In Vivo Antitumor Activity Against Ehrlich Ascites Tumor Model

9,10-Bis(bromomethyl)anthracene has demonstrated high antitumor activity against the Ehrlich ascites tumor model in mice . This activity is attributed to the compound's ability to induce apoptosis through oxidative stress mechanisms . While direct quantitative comparison to the chloromethyl analog is not available in the public domain, this established in vivo efficacy profile distinguishes BBMA from non-brominated anthracene derivatives lacking such activity.

Medicinal Chemistry Oncology Preclinical Pharmacology

Reactivity Profile: Bifunctional Electrophile for Nucleophilic Substitution

BBMA serves as a versatile bifunctional electrophile, with both bromomethyl groups readily participating in nucleophilic substitution reactions. For instance, reaction with sodium azide (NaN3) in DMF at room temperature for 24 hours cleanly yields the corresponding diazide derivative [1]. This reactivity profile is fundamental to its use as a building block, and while the chloromethyl analog undergoes similar transformations, the bromide leaving group in BBMA is approximately 3-4 orders of magnitude more reactive in SN2 reactions, allowing for milder conditions and higher yields in certain transformations [2].

Organic Synthesis Click Chemistry Functionalization

Optimal Application Scenarios for 9,10-Bis(bromomethyl)anthracene (CAS 34373-96-1)


Polymer Chromophore Labeling with Controlled Side-Reaction Profiles

BBMA is specifically selected when researchers require polymer-bound anthracenylidene chromophores with a defined, lower incorporation density (30-50%) due to metal-halogen exchange side reactions. This property is exploited to study fluorescence quenching mechanisms or to create materials with tailored photophysical properties that differ from those achievable with the more efficient BCMA coupling [1].

Electron Spin Resonance (ESR) Probe Development

BBMA's distinct ESR signature (g = 2.0286 in TFA) makes it an ideal candidate for developing chemical probes for electron spin resonance spectroscopy. Its use in detecting potassium ions via fluorescence further expands its utility in analytical and bioanalytical chemistry applications [1].

Antitumor Agent Lead Optimization

Given its established high antitumor activity in the Ehrlich ascites tumor model, BBMA serves as a valuable starting point for medicinal chemistry campaigns aimed at developing novel anthracene-based anticancer agents. Researchers use BBMA to explore structure-activity relationships and optimize pharmacokinetic properties [1].

Bifunctional Building Block for Conjugated Polymer and COF/MOF Synthesis

The high electrophilicity of BBMA's bromomethyl groups enables efficient functionalization for the synthesis of conjugated polymers, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs). BBMA is particularly useful in 'click' chemistry approaches where rapid and high-yielding transformations are required [1].

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